amino]-2-propanol CAS No. 162150-54-1](/img/structure/B15073137.png)
(R)-1-[[(S)-2-Aminopropyl](benzyl)amino]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-[(S)-2-Aminopropylamino]-2-propanol is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. This compound features a complex structure with both amine and alcohol functional groups, making it versatile for numerous chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(S)-2-Aminopropylamino]-2-propanol typically involves the regioselective ring-opening of epoxides with amines. This method is metal- and solvent-free, using acetic acid as a mediator to achieve high yields and excellent regioselectivity . Another approach involves the use of benzyl cyanides and tert-butyl hydroperoxide under metal-free conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of catalytic processes, such as the Sandmeyer reaction, allows for the substitution of aromatic amino groups via diazonium salts and subsequent displacement with nucleophiles . These methods ensure high purity and yield, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
®-1-[(S)-2-Aminopropylamino]-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, replacing functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid for ring-opening reactions, hydrogen gas for reduction, and diazonium salts for substitution . Reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the chiral centers.
Major Products Formed
Major products formed from these reactions include β-amino alcohols, ketones, aldehydes, and substituted amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-[(S)-2-Aminopropylamino]-2-propanol is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for enantioselective synthesis and as a precursor for various pharmaceuticals .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable conjugates with proteins makes it useful for bioconjugation studies .
Medicine
Medically, ®-1-[(S)-2-Aminopropylamino]-2-propanol is investigated for its potential therapeutic effects. It is used in the development of drugs targeting specific molecular pathways and receptors .
Industry
Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of various chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mecanismo De Acción
The mechanism of action of ®-1-[(S)-2-Aminopropylamino]-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- (S)-1-[®-2-Aminopropylamino]-2-propanol
- ®-1-[(S)-2-Aminopropylamino]-2-propanol
- ®-1-[(S)-2-Aminopropylamino]-2-propanol .
Uniqueness
What sets ®-1-[(S)-2-Aminopropylamino]-2-propanol apart is its specific chiral configuration and the presence of both amine and alcohol functional groups. This unique structure allows for diverse chemical reactivity and broad applicability in various fields .
Propiedades
Número CAS |
162150-54-1 |
|---|---|
Fórmula molecular |
C13H22N2O |
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
(2R)-1-[[(2S)-2-aminopropyl]-benzylamino]propan-2-ol |
InChI |
InChI=1S/C13H22N2O/c1-11(14)8-15(9-12(2)16)10-13-6-4-3-5-7-13/h3-7,11-12,16H,8-10,14H2,1-2H3/t11-,12+/m0/s1 |
Clave InChI |
RSXGAEPLEHQTKS-NWDGAFQWSA-N |
SMILES isomérico |
C[C@@H](CN(CC1=CC=CC=C1)C[C@@H](C)O)N |
SMILES canónico |
CC(CN(CC1=CC=CC=C1)CC(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




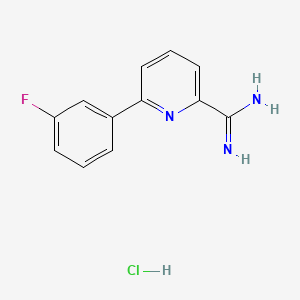
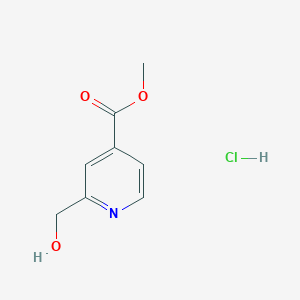
![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
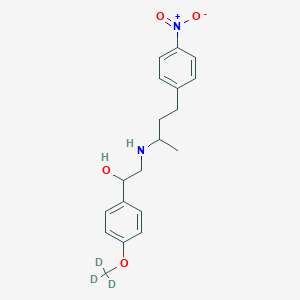
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
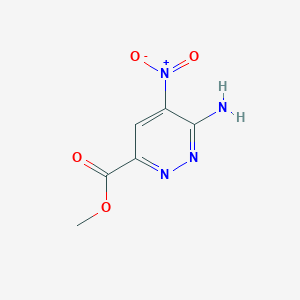
![Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)



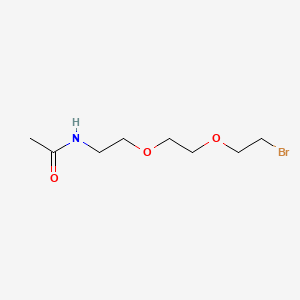
![1'-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B15073131.png)
